4-(4-T-Butylsulfamoylphenyl)phenol
Description
4-(4-T-Butylsulfamoylphenyl)phenol is a phenolic derivative featuring a tert-butylsulfamoyl group (-SO₂NH-tBu) at the para position of the phenol ring. The tert-butyl group may enhance steric bulk and solubility in nonpolar environments. Theoretical comparisons with structurally similar compounds (e.g., sulfanyl- or imidazole-substituted phenols) can provide insights into its hypothetical physicochemical and nonlinear optical (NLO) properties .
Properties
IUPAC Name |
N-tert-butyl-4-(4-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-11,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMGTPGAITXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171526 | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-98-8 | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-T-Butylsulfamoylphenyl)phenol typically involves the sulfonation of 4-tert-butylphenol followed by a coupling reaction with phenol. The reaction conditions often include the use of strong acids or bases to facilitate the sulfonation process. For example, the sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-T-Butylsulfamoylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(4-T-Butylsulfamoylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-T-Butylsulfamoylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with other functional groups, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Contains an imidazole ring fused with two phenyl groups and a phenol moiety.
- Key Properties: NLO Performance: Exhibits high third-order susceptibility (χ³ = 2.2627 × 10⁻⁶ esu) and negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicative of self-focusing behavior. Nonlinear absorption coefficient (β = 4.044 × 10⁻¹ cm/W) suggests two-photon absorption (TPA) . Electronic Structure: Low HOMO-LUMO gap (~3.3 eV) due to π-conjugation, facilitating intramolecular charge transfer (ICT) and enhancing NLO responses .
- Applications : Optical limiters, photonic devices.
4-(tert-Butylsulfanyl)phenol
- Structure: Features a tert-butylsulfanyl (-S-tBu) group para to the phenol.
- Key Properties: Molecular Weight: 182.29 g/mol (C₁₀H₁₄OS) . No direct NLO data is available, but sulfur’s lone pairs may contribute to weak charge transfer.
- Applications: Not explicitly stated, but sulfanyl phenols are often intermediates in organic synthesis.
Phenol Esters and Sulfonates
- Examples : 4-Nitrophenyl benzoate, ethyl 4-hydroxybenzoate .
- Key Properties: Ester/Sulfonate Groups: Electron-withdrawing substituents (e.g., nitro, acetyloxy) modify phenol’s acidity and optical properties. For instance, 4-nitrophenyl derivatives show strong absorption in UV-Vis due to ICT . NLO Potential: Limited compared to conjugated systems like imidazole-phenol but useful in tunable dielectric materials.
Data Table: Structural and Functional Comparison
Research Findings and Discussion
- NLO Performance: The imidazole-phenol compound outperforms sulfanyl- or ester-substituted phenols due to extended π-conjugation and ICT, critical for high χ³ and β values . The tert-butylsulfamoyl group in the target compound may enhance polarity and ICT compared to sulfanyl analogs, but experimental validation is needed.
- Theoretical Predictions: Density functional theory (DFT) calculations for the target compound could predict HOMO-LUMO gaps, dipole moments, and hyperpolarizabilities, analogous to methods used for the imidazole-phenol system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
